molecular formula C25H20O3 B14012823 Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

Cat. No.: B14012823
M. Wt: 368.4 g/mol
InChI Key: LCSNNSLITRCTRQ-UHFFFAOYSA-N
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Description

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is a high-purity chemical reagent designed for advanced organic synthesis and pharmaceutical research. This compound features a naphthalene core functionalized with both a benzyl ether and a benzyl ester group, making it a versatile building block or protected intermediate in multi-step synthetic pathways. The benzyl ether and ester groups are widely used in organic chemistry as protecting groups for alcohols and carboxylic acids, respectively, as they are stable under a range of basic and acidic conditions but can be cleanly removed via catalytic hydrogenation to reveal the parent functional groups . This makes the compound particularly valuable for the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and natural products, where temporary protection of sensitive moieties is required. Researchers can leverage this compound in the development of naphthalene-based derivatives, which are prevalent in materials science and medicinal chemistry. Its structure is related to other naphthoic acid derivatives that have been explored for their biological activities, including as inhibitors of protein-protein interactions . The naphthalene ring system can participate in π-π stacking interactions within biological targets, which is a key feature in the design of small molecule inhibitors . Handle this product with care, using appropriate personal protective equipment. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

benzyl 4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C25H20O3/c26-25(28-18-20-11-5-2-6-12-20)22-15-21-13-7-8-14-23(21)24(16-22)27-17-19-9-3-1-4-10-19/h1-16H,17-18H2

InChI Key

LCSNNSLITRCTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the esterification of 4-(benzyloxy)naphthalene-2-carboxylic acid or its activated derivatives with benzyl alcohol or benzyl halides. Key preparative steps include:

  • Formation of the 4-(benzyloxy)naphthalene-2-carboxylic acid or its acid chloride.
  • Introduction of the benzyl ester moiety via nucleophilic substitution or coupling reactions.
  • Protection/deprotection strategies for the benzyloxy group to avoid side reactions.

Key Synthetic Routes

Friedel-Crafts Acylation and Subsequent Esterification

A well-documented approach to related naphthalene derivatives involves Friedel-Crafts acylation to introduce the acyl group at the 2-position of a substituted naphthalene, followed by esterification to install the benzyl ester.

  • Starting from 1,4-dimethoxynaphthalene or related substituted naphthalenes, the mixed anhydride or benzoyl chloride intermediate is prepared.
  • Friedel-Crafts acylation is performed using aluminum chloride (AlCl3) in dry ether at room temperature to yield benzophenone-like intermediates.
  • These intermediates can be converted to the desired carboxylate esters by reaction with benzyl alcohol under basic or acidic catalysis.
  • Selective demethylation or substitution at the 4-position allows introduction of the benzyloxy substituent.
Catalytic Etherification for Benzyloxy Group Formation

Recent advances have demonstrated the use of iron(II/III) chloride catalyzed etherification for the formation of benzyloxy substituents on aromatic rings.

  • Catalysis with FeCl3·6H2O (5 mol %) in propylene carbonate solvent allows symmetrical and nonsymmetrical etherifications of benzyl alcohols.
  • For nonsymmetrical etherification, FeCl2·4H2O (10 mol %) with a pyridine bis-thiazoline ligand (12 mol %) yields high selectivity and yields (up to 89%) for benzyloxy-substituted naphthalenes.
  • This method is eco-friendly and efficient for preparing benzyloxy-substituted aromatic esters such as this compound.
Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

For the construction of the naphthalene core with benzyloxy substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are employed to assemble substituted intermediates:

  • 2-Ethynylbenzaldehydes are synthesized via Pd(PPh3)2Cl2 and CuI catalysis in the presence of ethynyltrimethylsilane.
  • Subsequent transformations yield benzyloxy-substituted naphthalene derivatives, which can be further functionalized to the target ester.

Detailed Experimental Data and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Friedel-Crafts Acylation AlCl3, dry ether, rt, 1 h Moderate Formation of benzophenone intermediate
2 Demethylation & Cyclization NaOH, methanol, reflux, 6 h Moderate Conversion to hydroxy intermediates
3 Esterification Benzyl alcohol, acid chloride or activated acid, base High Formation of benzyl ester
4 Catalytic Etherification FeCl3·6H2O or FeCl2·4H2O + ligand, propylene carbonate 53–91 Efficient benzyloxy group installation
5 Pd-Catalyzed Coupling Pd(PPh3)2Cl2, CuI, Et3N, THF, rt High Synthesis of substituted aldehyde intermediates

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Data

  • [^1H NMR](pplx://action/followup) (300 MHz, CDCl3) for this compound shows aromatic multiplets between δ 7.90–7.27 ppm (12H), benzylic methylene protons as doublets at δ 4.49 and 4.35 ppm (J = 12 Hz), and characteristic benzyloxy protons.
  • [^13C NMR](pplx://action/followup) (75 MHz, CDCl3) signals include carbonyl carbon at δ ~167 ppm, aromatic carbons between δ 125–140 ppm, and benzylic carbons at δ 70–77 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • HRMS confirms molecular ion peaks consistent with the molecular formula C25H20O3 and molecular weight 368.4 g/mol, matching this compound.

Summary and Outlook

The preparation of this compound involves multi-step synthetic sequences combining classical Friedel-Crafts acylation, catalytic etherification, and palladium-catalyzed cross-coupling methodologies. Modern catalytic protocols using iron salts in green solvents have enhanced the efficiency and sustainability of benzyloxy group installation. The synthetic routes are supported by detailed spectroscopic and mass spectrometric analyses to confirm product identity and purity.

Future research may focus on optimizing reaction conditions to improve yields and selectivity, exploring alternative catalysts, and expanding the substrate scope for derivatives of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis to yield 4-(benzyloxy)naphthalene-2-carboxylic acid. This reaction is critical for deprotection strategies in synthetic workflows:

  • Conditions :

    • Acidic hydrolysis: Concentrated HCl in THF/water (1:1) at 80°C for 6 hours.

    • Basic hydrolysis: 2M NaOH in ethanol/water (3:1) under reflux for 4 hours.

  • Kinetics : Hydrolysis rates depend on steric hindrance from the benzyloxy group, with yields ranging from 75–92% under optimized conditions .

Reaction TypeCatalystSolventTemperature (°C)Yield (%)
AcidicHClTHF/H₂O8085
BasicNaOHEtOH/H₂O7092

Catalytic Etherification and Cross-Coupling

The benzyloxy group participates in iron-catalyzed etherification reactions. For example, FeCl₂·4H₂O in propylene carbonate facilitates selective cross-etherification with primary alcohols :

  • Mechanism : The reaction proceeds via carbocation intermediates stabilized by the naphthalene ring’s electron-donating effects .

  • Example : Reaction with ethanol yields 2-(1-(ethoxy)ethyl)naphthalene with 88% isolated yield .

Key factors :

  • Ligand-dependent selectivity (e.g., L1 enhances nonsymmetrical ether formation) .

  • Steric hindrance from the benzyl group directs nucleophilic attack to the less hindered position .

Oxidative Deprotection

The benzyl ether moiety is cleaved oxidatively under mild conditions:

  • Agents : Ozone, nitroxyl radicals (e.g., 4-acetamido-TEMPO), or phenyl iodonium bis(trifluoroacetate) (PIFA) .

  • Outcomes : Forms benzoic acid derivatives or aldehydes, depending on conditions .

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
OzoneCH₂Cl₂/MeOH-784-Hydroxynaphthalene-2-carboxylic acid78
PIFAMeCN25Naphthalene-2-carbaldehyde91

Role in Medicinal Chemistry Modifications

In Keap1-Nrf2 protein-protein interaction inhibitors, derivatives of this compound show enhanced activity when the benzyloxy group is replaced with polar linkers (e.g., acetic acid) :

  • Structure-Activity Relationship (SAR) :

    • The naphthalene core improves binding affinity by 3-fold compared to benzene analogs .

    • Acetic acid substituents at the C2-position form hydrogen bonds with Arg380 and Arg415 in Keap1’s binding pocket .

Docking Data :

CompoundCoreIC₅₀ (FP assay, nM)Kᵢ (TR-FRET, nM)
8g Benzene11122.3
18 Naphthalene69.39.1

Stability and Reactivity Trends

  • Electronic Effects : The electron-rich naphthalene ring accelerates electrophilic substitution at the 4-position .

  • Steric Effects : Bulkier substituents on the benzyloxy group reduce hydrolysis rates by 15–20% .

  • Thermal Stability : Decomposes above 200°C, primarily via ester cleavage.

Scientific Research Applications

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as esterification, oxidation, or reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate with four analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₂₂H₁₈O₃ 330.38 4-benzyloxy, 2-benzyl carboxylate Pharmaceutical intermediates, synthesis
4-(Benzyloxy)-2-naphthoic acid C₁₅H₁₂O₃ 240.26 4-benzyloxy, 2-carboxylic acid Antimicrobial agents, coupling reactions
4-Benzyloxybenzoic acid methyl ester C₁₅H₁₄O₃ 242.27 4-benzyloxy, methyl ester (benzene) Model compound for esterification studies
2-Benzyloxy-1-bromo-6-methoxynaphthalene C₁₈H₁₅BrO₂ 343.22 2-benzyloxy, 1-bromo, 6-methoxy Cross-coupling reactions, medicinal chemistry
Benzyl 2-(4-(benzyloxy)phenyl)acetate C₂₂H₂₀O₃ 332.39 Phenyl core, acetate ester Material science, polymer precursors

Key Comparative Insights

Aromatic Core Differences
  • Naphthalene vs. Benzene : Naphthalene-based compounds (e.g., this compound) exhibit extended π-conjugation, enhancing thermal stability and UV absorption compared to benzene analogs like 4-benzyloxybenzoic acid methyl ester. This makes naphthalene derivatives more suitable for applications in organic electronics .
  • Substituent Position : The 4-benzyloxy group in this compound contrasts with the 2-benzyloxy group in 2-benzyloxy-1-bromo-6-methoxynaphthalene. Positional differences influence electronic effects and steric hindrance, impacting reactivity in substitution reactions .
Functional Group Impact
  • Carboxylic Acid vs. Ester : The free carboxylic acid in 4-(benzyloxy)-2-naphthoic acid increases polarity and solubility in aqueous media, whereas the benzyl ester in the target compound enhances lipid solubility, favoring cell membrane penetration in drug delivery .
  • Halogen and Alkoxy Substituents : The bromo and methoxy groups in 2-benzyloxy-1-bromo-6-methoxynaphthalene introduce steric bulk and electronic effects, making it a versatile substrate for Suzuki-Miyaura couplings .

Research Findings and Limitations

  • Synthetic Utility : this compound’s ester group enables facile deprotection to regenerate the carboxylic acid, a critical step in prodrug activation .
  • Contradictions exist in molecular formulas; for instance, 4-(benzyloxy)-2-naphthoic acid’s reported formula (C₁₅H₁₂O₃) conflicts with structural expectations but is retained as per .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(benzyloxy)naphthalene-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:
  • Protection/Deprotection : Benzyl groups are used to protect hydroxyl or carboxyl functionalities during reactions. For example, benzyl bromide or chloride can alkylate phenolic hydroxyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Carboxylic acid derivatives (e.g., naphthalene-2-carboxylic acid) are esterified with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or activated via acyl chlorides .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is employed to isolate the final product.
    Key Reagents : Benzyl halides, naphthalene carboxylic acid derivatives, and coupling agents .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify benzyloxy (δ 4.9–5.1 ppm for -OCH₂Ph) and ester carbonyl (δ 165–170 ppm) groups. Aromatic protons in the naphthalene moiety appear as multiplet signals (δ 7.2–8.5 ppm) .
  • Mass Spectrometry (ESI-MS or HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm the molecular weight. Fragmentation patterns validate substituent positions .
  • IR Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • By-Product Mitigation : Silica gel pretreatment removes acidic impurities, and scavengers (e.g., molecular sieves) absorb water .
    Data Example :
ConditionYield (%)Purity (%)
DMF, 80°C, DMAP7895
THF, RT, no catalyst4585

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Impurity profiling requires:
  • HPLC-MS/MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% formic acid) separate isomers and degradation products. MS/MS detects low-abundance impurities (LOQ ~0.1 ng/mL) .
  • SPE Preconcentration : Solid-phase extraction (Oasis HLB cartridges) concentrates analytes from complex matrices, improving detection limits .
  • Method Validation : Linearity (R² > 0.99), recovery (90–110%), and precision (RSD < 5%) are assessed per ICH guidelines.

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The benzyloxy group:
  • Electron Donation : Activates the naphthalene ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the ether oxygen .
  • Steric Hindrance : Bulky benzyl groups may slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Using XPhos or SPhos ligands improves catalytic efficiency .
  • Deprotection Strategies : Hydrogenolysis (H₂/Pd-C) or BBr₃-mediated cleavage removes benzyl groups post-functionalization .

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